REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:5])[CH:3]=O.Cl[CH:7]([C:13]([CH3:15])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9].C([O-])(=O)C.[Na+]>C(O)(=O)C>[OH:14][C:13]1[CH:15]=[CH:3][C:2]([CH3:5])=[CH:1][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=C
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under N2 for 16 hr
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate and water
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OCC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |